5-Chloro-3-ethenyl-2-fluoropyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

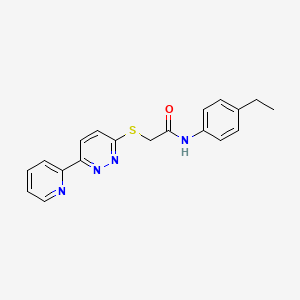

5-Chloro-3-ethenyl-2-fluoropyridine is a chemical compound with the molecular formula C7H5ClFN. It has a molecular weight of 157.57 . This compound is used for research purposes .

Molecular Structure Analysis

The molecular structure of 5-Chloro-3-ethenyl-2-fluoropyridine consists of a pyridine ring which is a six-membered ring with five carbon atoms and one nitrogen atom. The ring is substituted with a chlorine atom at the 5th position, a fluorine atom at the 2nd position, and an ethenyl group at the 3rd position .Physical And Chemical Properties Analysis

5-Chloro-3-ethenyl-2-fluoropyridine is a liquid at room temperature . It has a high GI absorption and is BBB permeant . It is also a CYP1A2 inhibitor .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

5-Chloro-3-ethenyl-2-fluoropyridine, while not directly mentioned in the literature, is closely related to various halopyridines which have been extensively studied for their chemical properties and reactions. For example, the synthesis of related halopyridines like 2-chloro- and 2-amino-5-fluoropyridines has been achieved through methods like diazotization and thermolysis, showcasing the versatility of these compounds in chemical synthesis (Hand & Baker, 1989). Similarly, studies on the reactivity of 2-fluoro- and 2-chloropyridines with sodium ethoxide reveal insights into the nucleophilic aromatic substitutions these compounds can undergo, which is crucial for understanding their chemical behavior (Schlosser & Rausis, 2005).

Chemoselective Functionalization

Research on the chemoselective functionalization of compounds like 5-bromo-2-chloro-3-fluoropyridine, which share structural similarities with 5-Chloro-3-ethenyl-2-fluoropyridine, reveals potential pathways for selective chemical transformations. These studies demonstrate how different conditions can preferentially substitute various halogen groups in these compounds, indicating potential applications in the synthesis of more complex molecules (Stroup, Szklennik, Forster, & Serrano-Wu, 2007).

Applications in Medicinal Chemistry

Fluorinated pyridines, similar to 5-Chloro-3-ethenyl-2-fluoropyridine, are of significant interest in medicinal chemistry. For instance, fluorine-18 labeled fluoropyridines are utilized in medical imaging techniques like Positron Emission Tomography, where they provide stable and reliable tracers for various diagnostic procedures (Carroll, Nairne, & Woodcraft, 2007).

Agricultural Chemistry Applications

In the realm of agricultural chemistry, novel 5-chloro-3-fluorophenoxypyridines have been synthesized and evaluated for their herbicidal activity, suggesting potential agricultural applications for similar compounds like 5-Chloro-3-ethenyl-2-fluoropyridine (Tajik & Dadras, 2011).

Coordination Chemistry

The study of copper(II) complexes with compounds like 2-amino-5-chloro-3-fluoropyridine sheds light on the coordination chemistry and magnetic properties of these complexes. This research is instrumental in understanding the potential of halopyridines in forming coordination compounds, which have numerous applications in materials science and catalysis (Solomon, Landee, Turnbull, & Wikaira, 2014).

Safety and Hazards

Propiedades

IUPAC Name |

5-chloro-3-ethenyl-2-fluoropyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClFN/c1-2-5-3-6(8)4-10-7(5)9/h2-4H,1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNQGGEIYXLLKQJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=C(N=CC(=C1)Cl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClFN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(1H-indol-1-yl)acetamide](/img/structure/B2371658.png)

![Tert-butyl N-[2-(4-sulfanylpyrazol-1-yl)ethyl]carbamate](/img/structure/B2371659.png)

![3-(1H-benzotriazol-1-yl)-N'-[(1E)-1-(biphenyl-4-yl)ethylidene]propanehydrazide](/img/structure/B2371662.png)

![(2Z)-2-[(2-bromophenyl)methylidene]-6-hydroxy-7-(morpholin-4-ylmethyl)-1-benzofuran-3-one](/img/structure/B2371664.png)

![Ethyl 4-((4-((4-methoxy-6-nitrobenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2371670.png)

![(E)-N-[cyano-(2,3-dichlorophenyl)methyl]-3-(1-methylpyrazol-4-yl)prop-2-enamide](/img/structure/B2371672.png)

![3-(4-phenyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1-[3-(trifluoromethyl)benzyl]-2(1H)-pyridinone](/img/structure/B2371673.png)